molecular formula C9H8BrClN4O2 B1418403 Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate CAS No. 1172470-59-5

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate

Cat. No. B1418403
M. Wt: 319.54 g/mol
InChI Key: SNXSXYYWTUJHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a variety of 1° or 2° alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C gave the corresponding C-6 aminated products .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine, has been analyzed. The molecular formula is C6H3BrClN3 and the molecular weight is 232.46 g/mol .

Scientific Research Applications

Synthesis and Chemistry in Drug Development

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate and related compounds play a significant role in the synthesis of various drugs, especially in cancer treatment. For example, a study by Wang et al. (1994) discusses the synthesis of the antitumor drug temozolomide using a related compound. This synthesis route avoids the use of hazardous materials like methyl isocyanate, highlighting the compound's utility in safer drug manufacturing processes.

Antimicrobial and Antifilarial Properties

Research into the antimicrobial properties of ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate derivatives is ongoing. For instance, El-Mariah et al. (2006) synthesized a series of compounds starting from a similar acid derivative, exploring their antimicrobial activity. Additionally, Mourad et al. (1992) explored methyl imidazo[1,2-b]pyridazine-2-carbamates for potential antifilarial applications, a branch of research that could lead to new treatments for parasitic infections.

Pharmacological Research

The compound's derivatives have been studied for various pharmacological activities. Abignente et al. (1977) and Abignente et al. (1992) have conducted extensive research on imidazo[1,2-b]pyridazine derivatives, examining their anti-inflammatory activity and potential for pain relief. These studies contribute to understanding the broader implications of these compounds in medicinal chemistry.

Cancer Research and Antimitotic Agents

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate derivatives have also been investigated for their potential as antimitotic agents, which are crucial in cancer research. Temple et al. (1991) studied alterations at the 2,3-positions of similar ethyl carbamates, observing significant effects on cytotoxicity and the inhibition of mitosis in cultured cells, indicating their potential use in cancer therapies.

properties

IUPAC Name

ethyl N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN4O2/c1-2-17-9(16)13-8-7(10)15-6(12-8)4-3-5(11)14-15/h3-4H,2H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXSXYYWTUJHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Reactant of Route 2
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.